3-(3-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine;oxalic acid
Overview
Description
3-(3-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C17H24ClNO6 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(3-chlorophenoxy)-2-methylpropyl](tetrahydro-2-furanylmethyl)amine oxalate is 373.1292152 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Affinity Chromic Polythiophenes
Research by Bernier et al. (2002) explores the synthesis of chromic polythiophenes, which react with amine-bearing molecules, including potentially derivatives similar to the specified compound, to yield new materials. These materials display significant color changes upon interaction with various analytes, indicating their potential application in high-throughput screening and drug discovery. This versatility suggests the compound could similarly be utilized in the development of novel polymeric transducers for detecting chemical interactions (Bernier et al., 2002).
Synthesis and Characterization of Hybrid Materials
Alonso et al. (2003) discuss the synthesis and characterization of hybrid materials using 3-aminopropyltriethoxy silane, highlighting the incorporation of reactive amine groups into inorganic networks. This methodology can be extrapolated to the synthesis of materials involving complex amines such as "3-(3-chlorophenoxy)-2-methylpropylamine oxalate," indicating potential applications in the creation of novel nanocomposites with specific chemical functionalities (Alonso et al., 2003).
Catalase Biosensors
Rahimi et al. (2010) developed a biosensor using a nano-composite material for the determination of hydrogen peroxide, utilizing amine-functionalized components for direct electron transfer. Given the structural specificity of "3-(3-chlorophenoxy)-2-methylpropylamine oxalate," similar compounds could be explored for enhancing the sensitivity and specificity of biosensors for various analytes (Rahimi et al., 2010).
Oxalate-Based Chemiluminescence
Cambrea et al. (2013) report on a new oxalate ester derived from methyl salicylate for chemiluminescence demonstrations, which could be an eco-friendly alternative to traditional halogenated oxalates. This suggests that oxalate compounds, including "3-(3-chlorophenoxy)-2-methylpropylamine oxalate," might find applications in safe, environmentally benign chemiluminescent materials for educational or diagnostic purposes (Cambrea et al., 2013).
Catalytic Activity Enhancement
Bhunia et al. (2017) demonstrate the use of N,N'-bisoxalamides to enhance the catalytic activity in Cu-catalyzed coupling reactions. Given the complex structure of "3-(3-chlorophenoxy)-2-methylpropylamine oxalate," its derivatives could potentially serve as ligands or reactants in similar catalytic processes, leading to the efficient synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).
Properties
IUPAC Name |
3-(3-chlorophenoxy)-2-methyl-N-(oxolan-2-ylmethyl)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-12(9-17-10-15-6-3-7-18-15)11-19-14-5-2-4-13(16)8-14;3-1(4)2(5)6/h2,4-5,8,12,15,17H,3,6-7,9-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWDUDPSCOXLOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)COC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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